Computed Lipophilicity (XLogP3-AA) Comparison: Target vs. 3-Desmethyl Analog
The 3-methyl substituent on the target compound (5-bromo-2-fluoro-4-methoxy-3-methylbenzaldehyde) increases computed lipophilicity by ΔXLogP3-AA = +0.4 relative to its 3-desmethyl analog (5-bromo-2-fluoro-4-methoxybenzaldehyde, PubChem CID 12187210), a difference that can influence membrane permeability and protein binding in biological assays [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5 |
| Comparator Or Baseline | 5-Bromo-2-fluoro-4-methoxybenzaldehyde (CAS 473417-48-0, PubChem CID 12187210): XLogP3-AA = 2.1 |
| Quantified Difference | ΔXLogP3-AA = +0.4 (16–19% relative increase) |
| Conditions | Values computed using XLogP3 3.0 algorithm; retrieved from PubChem (2024/2025 release). |
Why This Matters
A ΔXLogP3 of +0.4 places the target compound in a meaningfully higher lipophilicity bracket (2.5 vs 2.1), which medicinal chemists often leverage when optimizing logD for CNS penetration or reducing hERG liability.
- [1] PubChem Compound Summary for CID 156594183, 5-Bromo-2-fluoro-4-methoxy-3-methylbenzaldehyde. XLogP3-AA = 2.5. U.S. National Library of Medicine. View Source
- [2] PubChem Compound Summary for CID 12187210, 5-Bromo-2-fluoro-4-methoxybenzaldehyde. XLogP3-AA = 2.1. U.S. National Library of Medicine. View Source
